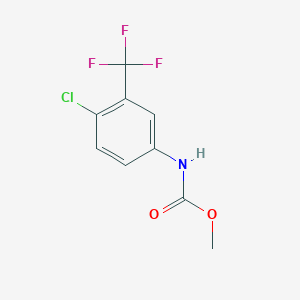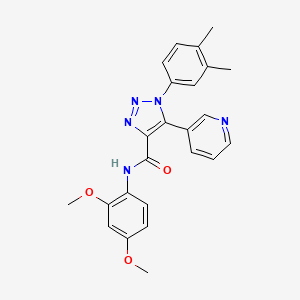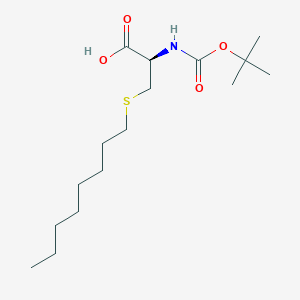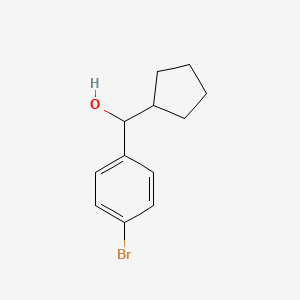![molecular formula C22H22N4O5 B2557596 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251606-35-5](/img/structure/B2557596.png)
5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains two oxadiazole rings, which are five-membered heterocycles containing three carbon atoms, one oxygen atom, and one nitrogen atom. Oxadiazoles are known for their wide range of biological activities . The compound also contains a 3,5-dimethylphenyl group and a 3,4,5-trimethoxyphenyl group, which are both derivatives of phenyl groups with different substituents.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole rings, possibly through cyclization reactions . The 3,5-dimethylphenyl and 3,4,5-trimethoxyphenyl groups could be introduced through electrophilic aromatic substitution or other aromatic substitution reactions.Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Studies have demonstrated the synthesis of N-Mannich bases derived from oxadiazole compounds, showcasing significant antimicrobial activities against pathogenic bacteria and fungi, as well as potent anti-proliferative effects on various cancer cell lines, including prostate cancer and human breast cancer. These findings highlight the potential of oxadiazole derivatives in the development of new therapeutic agents with broad-spectrum antibacterial and anticancer activities (Al-Wahaibi et al., 2021).
Synthesis and Structural Studies
Research has been conducted on the synthesis and structural analysis of oxadiazole derivatives, providing valuable insights into their chemical properties and potential applications in designing new compounds with desirable biological activities. This includes the development of methods for heterocyclic rearrangement and the exploration of their physicochemical characteristics (Potkin et al., 2012).
Optoelectronic Properties
Oxadiazole derivatives have also been investigated for their optoelectronic properties, revealing their potential applications in materials science, particularly in the development of molecular wires and optoelectronic devices. These studies focus on the synthesis and characterization of oxadiazole-based compounds with extended π-conjugated systems, offering insights into their redox behavior, structural stability, and emission properties (Wang et al., 2006).
Corrosion Inhibition
Another application of oxadiazole compounds is in the field of corrosion inhibition. Research has shown that certain oxadiazole derivatives are effective in preventing corrosion of mild steel in acidic environments. These studies provide a basis for the development of new, more efficient corrosion inhibitors, which are crucial for protecting industrial infrastructure (Ammal et al., 2018).
Mechanism of Action
properties
IUPAC Name |
2-(3,5-dimethylphenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-12-6-13(2)8-15(7-12)22-25-24-19(30-22)11-18-23-21(26-31-18)14-9-16(27-3)20(29-5)17(10-14)28-4/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHMFTFTSAPHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557514.png)
![N-(4-fluorobenzyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2557515.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2557516.png)



![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2557523.png)
![N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride](/img/structure/B2557524.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime](/img/structure/B2557526.png)




